4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
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Overview
Description
4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid is a synthetic peptide compound with the molecular formula C49H72N8O10 and a molecular weight of 933.14 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to create analogs.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can yield methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:
Enzyme Inhibition: The peptide can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It can bind to cell surface receptors, triggering intracellular signaling cascades.
Membrane Disruption: The peptide may disrupt microbial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid analogs: Peptides with similar sequences but different amino acid substitutions.
Other synthetic peptides: Peptides with different sequences but similar structural properties.
Uniqueness
This compound is unique due to its specific amino acid sequence, which imparts distinct biological activities and chemical properties. Its ability to interact with various molecular targets makes it a valuable tool in scientific research .
Properties
CAS No. |
154721-67-2 |
---|---|
Molecular Formula |
C49H72N8O10 |
Molecular Weight |
933.1 g/mol |
IUPAC Name |
4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H72N8O10/c1-28(2)24-34(43(50)61)51-48(66)42(31(7)8)56-45(63)36(27-33-18-13-10-14-19-33)52-44(62)35(26-32-16-11-9-12-17-32)53-46(64)38-20-15-23-57(38)49(67)37(25-29(3)4)54-47(65)41(30(5)6)55-39(58)21-22-40(59)60/h9-14,16-19,28-31,34-38,41-42H,15,20-27H2,1-8H3,(H2,50,61)(H,51,66)(H,52,62)(H,53,64)(H,54,65)(H,55,58)(H,56,63)(H,59,60)/t34-,35+,36+,37?,38+,41+,42+/m1/s1 |
InChI Key |
OHFFIPKJXYBJBJ-AFRXTDCBSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)C(CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CCC(=O)O |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)O |
sequence |
VLPFFVL |
Synonyms |
succinyl-Val-dLeu-Pro-Phe-Phe-Val-dLeu-NH2 succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide succinyl-VLPFFVL-NH2 |
Origin of Product |
United States |
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